2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid
Description
2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid is a fluorinated non-proteinogenic amino acid characterized by a phenyl group on the α-carbon and three fluorine atoms on the β-carbon. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the phenyl group introduces aromatic interactions.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPRWUOOEKSLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid typically involves the introduction of trifluoromethyl groups into the phenylalanine structure. One common method is the reaction of phenylalanine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-amino-3,3,3-trifluoro-2-phenylpropanoic acid exhibit promising anticancer properties. For instance, derivatives of β-amino acids have been studied for their ability to inhibit tumor growth and metastasis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development against various cancers .
Neuroprotective Effects
Studies have shown that β-amino acids can modulate neurotransmitter systems. Specifically, compounds like this compound have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases. They may act by influencing glutamate receptors and reducing excitotoxicity .
Building Blocks in Peptide Synthesis
The unique structure of this compound makes it an attractive building block in peptide synthesis. Its incorporation into peptides can enhance biological activity and stability. The trifluoromethyl group is particularly useful for improving the pharmacokinetic properties of peptide drugs .
Stereochemical Applications
This compound has been utilized in stereochemical studies due to its ability to form stable chiral centers. It serves as a useful reagent for determining the absolute configuration of other stereogenic compounds through methods such as Mosher's acid derivatives .
Wound Healing and Skin Conditions
Emerging research suggests that this compound may have applications in dermatology. It can act as a transforming growth factor-beta (TGF-β) mimic, promoting wound healing and treating skin conditions such as psoriasis and dermatitis . These therapeutic applications leverage the compound's ability to modulate cellular processes involved in skin regeneration.
Soft Tissue Augmentation
The compound's properties are being explored for soft tissue augmentation procedures in cosmetic applications. By utilizing TGF-β mimics derived from this compound, researchers aim to enhance tissue repair and regeneration during surgical interventions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated derivatives of β-amino acids | Showed significant inhibition of tumor cell proliferation |
| Neuroprotective Effects | Investigated effects on glutamate receptors | Demonstrated reduced neuronal damage in models of excitotoxicity |
| Peptide Synthesis | Used as a building block | Enhanced stability and activity of synthesized peptides |
| Wound Healing | Explored TGF-β mimic potential | Promoted faster healing in animal models |
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,3,3-Trifluoro-DL-alanine
- Molecular Formula: C₃H₄F₃NO₂
- Molecular Weight : 143.06 g/mol
- Lower molecular weight (143.06 vs. 219.16) suggests differences in solubility and pharmacokinetics. Melting point: 231–234°C .
2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid
- Molecular Formula: C₁₀H₁₀F₃NO₃
- Molecular Weight : 249.19 g/mol
- Key Features : Contains a trifluoromethoxy (OCF₃) group on the phenyl ring.
- Higher molecular weight (249.19 vs. 219.16) due to additional oxygen and trifluoromethoxy substituent .
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid
- CAS : 793663-51-1
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
- Key Features: CF₃ group on the phenyl ring rather than the propanoic acid chain.
- Comparison: Electronic effects differ due to CF₃ placement; phenyl-ring CF₃ may enhance resonance stabilization.
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
- CAS : 14464-67-6
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
- Key Features : Chiral analog with CF₃ on the phenyl ring.
- Comparison :
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|
| 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid | C₉H₈F₃NO₂ | 219.16 | Phenyl, NH₂, CF₃ on β-carbon | High lipophilicity, chiral center |
| 3,3,3-Trifluoro-DL-alanine | C₃H₄F₃NO₂ | 143.06 | NH₂, CF₃ on β-carbon | Lower MW, simpler structure |
| 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | C₄H₆F₃NO₂ | 157.09 | Methyl, NH₂, CF₃ on β-carbon | Smaller substituent, higher solubility? |
| (2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid | C₁₀H₁₀F₃NO₃ | 249.19 | Trifluoromethoxy-phenyl, NH₂ on α-carbon | Enhanced polarity from OCF₃ |
| 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | C₁₀H₁₀F₃NO₂ | 233.19 | CF₃ on phenyl ring, NH₂ on β-carbon | Resonance stabilization from CF₃ |
Biological Activity
2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid (commonly referred to as OCF₃Phe) is a fluorinated derivative of phenylalanine, notable for its unique chemical properties and potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₉H₈F₃NO₂. Its structure features a trifluoromethyl group that enhances its lipophilicity and biological activity. The synthesis typically involves the introduction of trifluoromethyl groups into the phenylalanine structure using strong bases and solvents like dimethyl sulfoxide (DMSO) .
Biological Activity
Mechanism of Action:
The trifluoromethyl group significantly alters the compound's interaction with biological targets. It enhances binding affinity to enzymes and receptors, which may lead to inhibition or modulation of various biochemical pathways. This makes OCF₃Phe a valuable candidate in drug discovery and development .
Biological Studies:
Research indicates that OCF₃Phe can be used as a biochemical probe to study protein interactions and enzyme kinetics. For instance, it has been incorporated into proteins to investigate structural dynamics using nuclear magnetic resonance (NMR) spectroscopy . The incorporation of unnatural amino acids like OCF₃Phe allows for the exploration of new functional properties in proteins.
Case Studies
-
Enzyme Inhibition:
A study demonstrated that OCF₃Phe could inhibit specific enzymes involved in metabolic pathways. The compound was shown to affect the activity of fatty acid synthase, suggesting its potential role as an inhibitor in lipid metabolism . -
Drug Development:
In the context of drug design, OCF₃Phe has been evaluated for its pharmacological properties. Its fluorinated structure has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs . This highlights the importance of fluorination in enhancing drug efficacy.
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains trifluoromethyl group | Enzyme inhibitor, biochemical probe |
| 3,3,3-Trifluoro-2-phenylpropanoic acid | Lacks amino group | Lower biological activity than OCF₃Phe |
| 2-Amino-3,3,3-trifluoropropanoic acid | Lacks phenyl group | Different metabolic pathways affected |
Research Findings
Recent studies have indicated that the incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacokinetic properties. For example, compounds with this modification have shown improved solubility and permeability across biological membranes . Additionally, they exhibit reduced toxicity profiles due to their selective action on target enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
